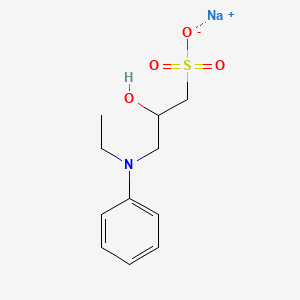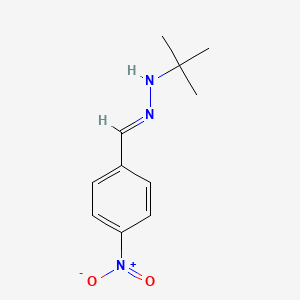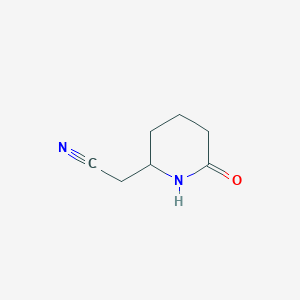
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt: is a water-soluble aniline derivative widely used in diagnostic and biochemical tests. It is known for its high solubility and stability, making it an essential reagent in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt involves the reaction of N-ethyl aniline with 3-chloro-2-hydroxypropyl sulfonic acid sodium salt. The reaction typically occurs in an inert atmosphere at room temperature. The product is then purified and crystallized to obtain the final compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aniline derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt is used as a reagent in various analytical techniques, including spectrophotometry and chromatography. It is also employed in the synthesis of other complex organic compounds .
Biology: In biological research, this compound is used in enzyme assays and as a substrate in biochemical tests. Its high solubility and stability make it suitable for use in aqueous solutions .
Medicine: In medicine, this compound is used in diagnostic tests to detect various biomarkers. It is also used in the development of pharmaceuticals and therapeutic agents .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other chemical products. It is also employed in the manufacturing of diagnostic kits and reagents .
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt involves its interaction with specific molecular targets and pathways. In enzyme assays, it acts as a substrate that undergoes enzymatic reactions to produce measurable products.
Comparación Con Compuestos Similares
- N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine, sodium salt
- N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-anisidine, sodium salt
- 3,5-Dimethyl-N-ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt
- 3,5-Dimethoxy-N-ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt
Uniqueness: N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt stands out due to its high solubility and stability in aqueous solutions. These properties make it particularly suitable for use in diagnostic and biochemical tests, where other similar compounds may not perform as effectively .
Propiedades
Fórmula molecular |
C11H16NNaO4S |
|---|---|
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
sodium;3-(N-ethylanilino)-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C11H17NO4S.Na/c1-2-12(10-6-4-3-5-7-10)8-11(13)9-17(14,15)16;/h3-7,11,13H,2,8-9H2,1H3,(H,14,15,16);/q;+1/p-1 |
Clave InChI |
YHGXBTQORMEDAM-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC(CS(=O)(=O)[O-])O)C1=CC=CC=C1.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,8-Dioxo-1-oxa-8lambda6-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13153831.png)
![[3-(Methylamino)oxolan-3-yl]methanol hydrochloride](/img/structure/B13153836.png)

![2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline](/img/structure/B13153847.png)


![Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]-](/img/structure/B13153858.png)



![Ethyl 4-acetyl-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate](/img/structure/B13153892.png)

![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B13153899.png)
